Iprobenfos-d5 Iprobenfos-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210951
InChI:
SMILES:
Molecular Formula: C₁₃H₁₆D₅O₃PS
Molecular Weight: 293.37

Iprobenfos-d5

CAS No.:

Cat. No.: VC0210951

Molecular Formula: C₁₃H₁₆D₅O₃PS

Molecular Weight: 293.37

* For research use only. Not for human or veterinary use.

Iprobenfos-d5 -

Specification

Molecular Formula C₁₃H₁₆D₅O₃PS
Molecular Weight 293.37

Introduction

Chemical Identity and Structure

Basic Information

Iprobenfos-d5 is the deuterated form of the organophosphorus fungicide iprobenfos, with five hydrogen atoms replaced by deuterium atoms. This compound maintains the same chemical structure and fungicidal properties as the non-deuterated form while providing distinct analytical advantages for research purposes .

Chemical Properties

The chemical properties of Iprobenfos-d5 can be summarized in the following table:

PropertyValue
Molecular FormulaC13H16D5O3PS
Chemical NamePhosphorothioic acid S-benzyl O,O-diisopropyl ester-d5
Purity≥95%
StorageRoom temperature
SynonymsKitazin P-d5; O,O-Diisopropyl S-benzyl phosphorothioate-d5

The parent compound, Iprobenfos, has a molecular weight of 288.3 g/mol and molecular formula C13H21O3PS . The deuterated version differs only in the substitution of five hydrogen atoms with deuterium, which slightly increases the molecular weight while maintaining identical chemical reactivity.

Structural Characteristics

Iprobenfos-d5 retains the core structure of iprobenfos, which consists of a benzyl group attached to a phosphorothioate moiety with two isopropyl groups. The deuterium atoms are strategically positioned to optimize analytical detection and separation from the non-deuterated version. This structural modification is particularly valuable in mass spectrometric analyses, where the mass difference allows clear distinction between the deuterated and non-deuterated compounds .

Applications in Analytical Chemistry

Mass Spectrometry Applications

Iprobenfos-d5 serves as an ideal internal standard for mass spectrometric analysis due to its virtually identical chemical behavior to non-deuterated iprobenfos while having a distinct molecular weight. This property allows researchers to accurately quantify iprobenfos in environmental and biological samples through isotope dilution techniques .

In environmental analysis, mass spectrometry combined with chromatographic separation techniques enables detection of pesticides at very low concentrations. The availability of deuterated standards like Iprobenfos-d5 significantly improves the accuracy of these measurements by compensating for matrix effects and variations in extraction efficiency .

Tracking Environmental Fate

The deuterium labeling of Iprobenfos-d5 enables precise tracking of the compound's environmental fate and behavior. Researchers can use this compound to study degradation pathways, metabolic transformations, and distribution patterns in environmental systems. The mass difference provided by the deuterium atoms allows differentiation between the parent compound and its metabolites or degradation products .

Research Applications

Metabolic Studies

Iprobenfos-d5 provides researchers with a powerful tool for studying the metabolic fate of the pesticide in various biological systems. By using the deuterated version in controlled experiments, scientists can track the biotransformation pathways and identify metabolites with greater confidence. The deuterium labeling creates a distinctive mass signature that can be followed throughout metabolic processes .

Environmental Persistence Assessment

Understanding the environmental persistence of pesticides is crucial for ecological risk assessment. Iprobenfos-d5 can be used in laboratory and field studies to determine degradation rates and identify transformation products under various environmental conditions. The stable isotope labeling allows researchers to differentiate between the applied compound and background concentrations that might already exist in environmental samples .

Reference Standard in Analytical Methods

Comparison with Non-deuterated Iprobenfos

Chemical Equivalence

Despite the isotopic substitution, Iprobenfos-d5 exhibits chemical behavior nearly identical to that of non-deuterated iprobenfos. This equivalence is fundamental to its utility as an internal standard and reference material. The deuterium labeling does not significantly alter the compound's reactivity, binding properties, or physical characteristics beyond a slight increase in molecular weight .

Analytical Differentiation

The key advantage of Iprobenfos-d5 over the non-deuterated form is its distinct mass spectrum. In mass spectrometry-based analyses, the deuterated compound produces fragment ions with masses typically 5 Da higher than those of non-deuterated iprobenfos. This mass difference allows clear differentiation between the two compounds even in complex matrices .

Analytical Detection Methods

Mass Spectrometry Techniques

High-resolution accurate mass (HRAM) spectrometry combined with various ionization techniques provides sensitive and specific detection of Iprobenfos and its deuterated analog. Direct analysis in real time (DART) ionization coupled with HRAM mass spectrometry has been demonstrated as an effective method for identifying various pesticides with high accuracy .

The mass accuracy achievable with modern instrumentation allows confident identification of Iprobenfos-d5, with typical mass errors below 1 ppm. This high level of accuracy is essential for distinguishing the deuterated standard from the non-deuterated analyte and potential interferents in complex environmental or biological samples .

Chromatographic Separation

Liquid chromatography (LC) and gas chromatography (GC) are commonly employed for separating Iprobenfos-d5 from other compounds in analytical samples. The chromatographic behavior of the deuterated compound closely mirrors that of non-deuterated iprobenfos, with only slight differences in retention time depending on the specific chromatographic conditions .

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